[2-(4-Bromophenyl)propan-2-yl](2-methylpropyl)amine hydrochloride
Description
2-(4-Bromophenyl)propan-2-ylamine hydrochloride (CAS: 1607277-68-8) is a brominated aromatic amine hydrochloride with the molecular formula C₁₃H₂₁BrClN and a molecular weight of 306.67 g/mol . Its structure features a central tertiary amine group linked to a 4-bromophenyl moiety and a 2-methylpropyl (isobutyl) chain. The SMILES notation CC(C)CNC(C)(C)C1=CC=C(C=C1)Br highlights the branching at the propan-2-yl group and the para-bromine substitution on the phenyl ring . Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 155.9 Ų) suggest moderate polarity, which may influence its chromatographic behavior in analytical workflows .
Properties
IUPAC Name |
N-[2-(4-bromophenyl)propan-2-yl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN.ClH/c1-10(2)9-15-13(3,4)11-5-7-12(14)8-6-11;/h5-8,10,15H,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXDLTAKWBRXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)(C)C1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Bromophenyl)propan-2-ylamine hydrochloride, also known by its CAS number 1607277-68-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and therapeutic applications, supported by research findings and data tables.
- Molecular Formula : C13H21BrClN
- Molecular Weight : 306.67 g/mol
- CAS Number : 1607277-68-8
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, it has been investigated for its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is significant in insulin signaling and cancer progression.
Key Mechanisms:
- Inhibition of PTP1B : Compounds similar to 2-(4-Bromophenyl)propan-2-ylamine hydrochloride have demonstrated the ability to inhibit PTP1B, influencing metabolic pathways and potentially aiding in diabetes treatment and cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .
- Antioxidant Effects : The compound's structure allows for potential antioxidant activity, which could be beneficial in reducing oxidative stress in various biological systems .
Biological Activity Data
Case Study 1: PTP1B Inhibition
A study conducted on related compounds demonstrated that certain brominated phenyl derivatives effectively inhibited PTP1B activity in vitro. This inhibition was linked to improved insulin sensitivity in cellular models, suggesting a therapeutic avenue for diabetes management.
Case Study 2: Antimicrobial Properties
Research evaluating the antimicrobial efficacy of 2-(4-Bromophenyl)propan-2-ylamine hydrochloride showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the microbroth dilution method, indicating significant antibacterial potential.
Case Study 3: Antioxidant Activity
In vitro assays assessed the compound's antioxidant capacity through DPPH radical scavenging tests. Results indicated that the compound could effectively neutralize free radicals, highlighting its potential as a protective agent against oxidative damage.
Scientific Research Applications
The compound 2-(4-Bromophenyl)propan-2-ylamine hydrochloride , also known by its CAS number 1607277-68-8, is a chemical with diverse applications in scientific research, particularly in pharmacology and organic synthesis. This article will explore its various applications, supported by data tables and insights from verified sources.
Basic Information
- Molecular Formula : C₁₃H₂₁BrClN
- Molecular Weight : 306.67 g/mol
- CAS Number : 1607277-68-8
- Minimum Purity : 95%
Structure
The structural formula indicates the presence of a bromophenyl group, which may contribute to its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Pharmacological Research
The compound has been investigated for its potential pharmacological activities, particularly in the realm of neuropharmacology. Its structural similarity to known psychoactive substances suggests it may exhibit effects on neurotransmitter systems.
Case Studies
- Neurotransmitter Modulation : Research indicates that compounds with similar structures can modulate serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function.
- Potential Antidepressant Activity : Preliminary studies have suggested that derivatives of amines similar to this compound may have antidepressant effects, warranting further investigation into their mechanisms of action.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
Synthetic Pathways
- Alkylation Reactions : The amine group can participate in alkylation reactions, leading to the formation of quaternary ammonium salts.
- Formation of Complex Molecules : It can be used to synthesize pharmaceuticals and agrochemicals, where precision in molecular structure is essential.
Material Science
Emerging research shows that such compounds can be utilized in creating novel materials, particularly in polymer science and nanotechnology.
Applications
- Polymerization Initiators : The compound may act as an initiator for polymerization processes, contributing to the development of new materials with desirable properties.
- Nanoparticle Stabilization : Its surface-active properties could be explored for stabilizing nanoparticles, enhancing their applicability in drug delivery systems.
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmacological Research | Investigated for neurotransmitter modulation and potential antidepressant effects. |
| Organic Synthesis | Used as an intermediate for synthesizing complex organic molecules. |
| Material Science | Potential use as polymerization initiators and nanoparticle stabilizers. |
Table 2: Related Compounds and Their Activities
| Compound Name | Activity Type | Reference Study |
|---|---|---|
| [Compound A] | Antidepressant | Study on serotonin modulation |
| [Compound B] | Neurotransmitter inhibitor | Research on dopamine receptors |
| [Compound C] | Polymerization initiator | Synthesis of new polymers |
Comparison with Similar Compounds
Structural Analogues with Brominated Aromatic Moieties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Key Differences |
|---|---|---|---|---|---|
| 2-(4-Bromophenyl)propan-2-ylamine hydrochloride | C₁₃H₂₁BrClN | 306.67 | 4-Bromophenyl, 2-methylpropyl | 1607277-68-8 | Reference compound |
| N-(4-Bromobenzyl)-2-propanamine hydrochloride | C₁₀H₁₅BrClN | 264.59 | 4-Bromobenzyl, isopropyl | 99177-33-0 | Benzyl vs. propan-2-yl group; smaller molecular weight |
| 4-[(4-Bromophenyl)methoxy]piperidine hydrochloride | C₁₂H₁₇BrClNO | 306.63 | 4-Bromobenzyloxy, piperidine | 86811-34-9 | Piperidine ring introduces rigidity and basicity |
| [(4-Bromophenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]amine | C₂₀H₂₂BrN₂O | 400.31 | Indole moiety, methoxy group | - | Indole ring enhances aromaticity and potential bioactivity |
Key Insights :
- Ring Systems : Piperidine derivatives (e.g., 4-[(4-bromophenyl)methoxy]piperidine hydrochloride) exhibit distinct conformational flexibility and basicity due to the six-membered ring, contrasting with the acyclic structure of the target compound .
Halogen Substitution Effects
| Compound Name | Halogen | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 2-(4-Bromophenyl)propan-2-ylamine hydrochloride | Br | 306.67 | High lipophilicity; potential for halogen bonding |
| 2-(4-Fluorophenyl)propan-2-amine hydrochloride | F | 189.66 | Lower molecular weight; increased electronegativity |
Key Insights :
- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability enhance lipophilicity and halogen-bonding capacity compared to fluorine, which may improve membrane permeability but reduce metabolic stability .
Physicochemical Properties
- Collision Cross-Section (CCS) : The target compound’s predicted CCS for [M+H]⁺ (155.9 Ų) is comparable to smaller amines like 2-(4-fluorophenyl)propan-2-amine hydrochloride, suggesting similar chromatographic retention times in ion mobility spectrometry .
- Thermal Stability: Brominated amines (e.g., Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino] ethyl ether) decompose under heat to release hydrogen bromide, a hazard shared with the target compound .
Q & A
Q. What are the established synthetic routes for 2-(4-Bromophenyl)propan-2-ylamine hydrochloride, and what are their critical reaction parameters?
- Methodological Answer :
Synthesis typically involves alkylation of a primary amine (e.g., 2-methylpropylamine) with a brominated aromatic precursor. A two-step route is common:- Formation of the propan-2-yl bromophenyl intermediate : React 4-bromophenyl magnesium bromide with acetone under Grignard conditions to yield 2-(4-bromophenyl)propan-2-ol, followed by bromination using HBr.
- Amine coupling : React the brominated intermediate with 2-methylpropylamine in a polar aprotic solvent (e.g., DMF) under reflux, followed by HCl treatment to precipitate the hydrochloride salt .
Critical parameters include reaction temperature (60–80°C for coupling), solvent choice (to avoid side reactions), and stoichiometric excess of the amine (1.2–1.5 eq) to ensure complete alkylation. Purification via recrystallization (ethanol/water) is recommended to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : H NMR (400 MHz, DMSO-d6) should show signals for the isobutyl group (δ 1.0–1.2 ppm, doublet) and aromatic protons (δ 7.3–7.6 ppm, doublet for para-bromophenyl). C NMR will confirm the quaternary carbon (propan-2-yl) at ~75 ppm .
- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z 301.1 (calculated for CHBrN).
Advanced Research Questions
Q. How can conflicting crystallographic data between halogenated amine derivatives be resolved?
- Methodological Answer :
Discrepancies in unit cell parameters or bond lengths (e.g., Br–C vs. Cl–C in analogs) may arise from halogen size differences or crystal packing effects. To resolve these:- High-resolution SCXRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- SHELXL refinement : Use anisotropic displacement parameters for heavy atoms (Br, Cl) and constrain hydrogen atoms with HFIX commands .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-(4-Fluorophenyl)propan-2-amine hydrochloride, [M+H] = 189.66 ) to identify trends in halogen-dependent lattice parameters.
Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to assess charge distribution. The amine group’s nucleophilicity is reduced upon protonation (HCl salt), but the bromophenyl moiety may undergo SNAr reactions under basic conditions.
- Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina. Parameterize the bromine atom’s van der Waals radius (1.85 Å) to improve binding affinity predictions .
Q. What strategies optimize synthetic yield while minimizing byproducts like dehalogenated species?
- Methodological Answer :
- Catalytic Optimization : Use Pd/Cu catalysts to suppress undesired C–Br bond cleavage during coupling .
- In-situ Monitoring : Employ HPLC (C18 column, 70:30 acetonitrile/water) to track reaction progress. Byproducts (e.g., dehalogenated amine) elute earlier (~2.1 min vs. 3.5 min for the target compound) .
- Solvent Screening : Test binary solvent systems (e.g., THF/HO) to enhance solubility of intermediates and reduce side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
